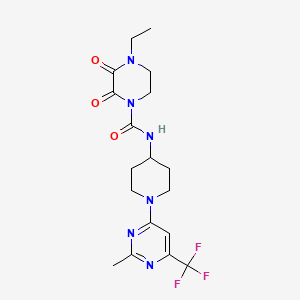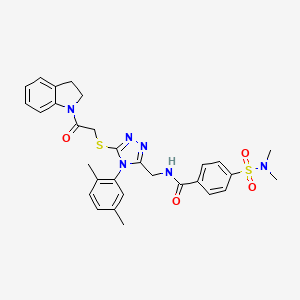![molecular formula C8H11Br B2760339 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane CAS No. 88953-75-7](/img/structure/B2760339.png)
3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” is a derivative of tricyclo[2.2.1.02,6]heptane, which is a type of cycloalkane . Cycloalkanes are types of hydrocarbon molecules that contain a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a tricyclic system with a bromomethyl group attached . The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, similar compounds have a molecular weight of around 136.2340 .Aplicaciones Científicas De Investigación
Radical Generation and Reactivity Studies
- Radical Generation and Reactivity : Research conducted by Binmore et al. (1994) explored the generation of tricyclo[3.1.1.03,6]hept-6-yl radicals through bromine abstraction, observing their reactions and finding that despite high ring strain, these radicals did not readily rearrange but engaged in bimolecular combination reactions and hydrogen abstraction. This study provides insight into the stability and reactivity of related bromomethyl tricyclo compounds, offering a foundation for understanding their behavior in various chemical environments Binmore et al., 1994.
Valence Isomerization
- Valence Isomerization and Thermal Stability : Roedig and Försch (1978) described the synthesis and valence isomerization of perhalogenated 4-methylene-bicyclo[3.2.0]hepta-2,6-dienes, which undergo reversible transformations to more stable aromatic products upon thermal treatment. This work highlights the potential of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane derivatives for studying valence isomerization processes and the thermal stability of complex organic structures Roedig & Försch, 1978.
Cycloaddition and Rearrangement Reactions
- Cycloadduct Formation and Rearrangement : Christl and Braun (1989) explored the formation of cycloadducts from tricyclo[4.1.0.02-7]hepta-3,4-diene with styrene and 1,3-butadiene, which rearrange to cyclohepta-triene derivatives upon thermolysis. This study suggests the utility of this compound and its analogs in generating complex structures through cycloaddition and subsequent rearrangement, expanding the toolkit for synthetic organic chemistry Christl & Braun, 1989.
Molecular Design and Interaction Studies
- Molecular Design and Anion Selection : Garratt et al. (1998) demonstrated the synthesis of tri- and hexa-cations from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, investigating their interaction with polyanions. This research provides insights into the design and properties of molecules based on bromomethylated frameworks for selective anion interaction, which could have implications for sensing, separation, and catalysis Garratt et al., 1998.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)tricyclo[2.2.1.02,6]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGKVTMIJZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760257.png)
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)

![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2760267.png)
![N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760268.png)



![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/no-structure.png)
